TCS-OX2-29 hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

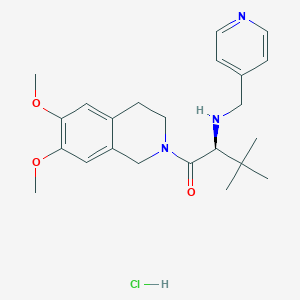

(2S)-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3,3-dimethyl-2-(pyridin-4-ylmethylamino)butan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O3.ClH/c1-23(2,3)21(25-14-16-6-9-24-10-7-16)22(27)26-11-8-17-12-19(28-4)20(29-5)13-18(17)15-26;/h6-7,9-10,12-13,21,25H,8,11,14-15H2,1-5H3;1H/t21-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHKNHFJTMINMBP-ZMBIFBSDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)N1CCC2=CC(=C(C=C2C1)OC)OC)NCC3=CC=NC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)N1CCC2=CC(=C(C=C2C1)OC)OC)NCC3=CC=NC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of TCS-OX2-29 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

TCS-OX2-29 hydrochloride is a potent and highly selective non-peptide antagonist of the orexin (B13118510) 2 receptor (OX2R).[1][2] This technical guide delineates the mechanism of action of TCS-OX2-29, summarizing its pharmacological profile, detailing its interaction with the OX2R, and elucidating its impact on downstream signaling pathways. The information presented herein is intended to provide a comprehensive resource for researchers and professionals engaged in the study of orexin signaling and the development of novel therapeutics targeting this system.

Introduction to the Orexin System and TCS-OX2-29

The orexin system, comprising two neuropeptides, orexin-A and orexin-B, and their G protein-coupled receptors, orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R), plays a critical role in regulating diverse physiological functions, including wakefulness, appetite, and reward processing. TCS-OX2-29 was the first non-peptide antagonist developed with high selectivity for the OX2R subtype.[1][2] Its utility as a research tool has been instrumental in dissecting the specific roles of OX2R signaling in various physiological and pathological processes.

Pharmacological Profile of TCS-OX2-29

The defining characteristic of TCS-OX2-29 is its potent and selective antagonism of the OX2R. This selectivity allows for the specific interrogation of OX2R-mediated pathways, distinguishing them from those activated by OX1R.

Binding Affinity and Selectivity

Quantitative analysis demonstrates the high affinity and selectivity of TCS-OX2-29 for the OX2R.

| Parameter | Value | Receptor | Reference |

| IC50 | 40 nM | Orexin 2 Receptor (OX2R) | [3][4][5] |

| Selectivity | >250-fold | OX2R over OX1R | [3][4][5] |

| pKI | 7.5 | Orexin 2 Receptor (OX2R) | [3] |

Mechanism of Action at the Molecular Level

TCS-OX2-29 exerts its effects by competitively binding to the OX2R, thereby preventing the binding of endogenous orexin peptides. This blockade of agonist binding inhibits the conformational changes in the receptor required for G protein coupling and subsequent downstream signaling.

Orexin 2 Receptor Signaling Pathways

The OX2R is known to couple to multiple G protein subtypes, including Gq, Gi, and Gs, leading to the activation of various intracellular signaling cascades. TCS-OX2-29, as an antagonist, inhibits these orexin-A-induced signaling events.

Inhibition of Downstream Signaling

Experimental evidence confirms that TCS-OX2-29 effectively blocks orexin-A-induced downstream signaling events. Specifically, it has been demonstrated to inhibit the accumulation of inositol (B14025) trisphosphate (IP3) and the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) in Chinese Hamster Ovary (CHO) cells transfected with the OX2 receptor.[3][4]

Experimental Protocols

The following sections provide an overview of the methodologies used to characterize the mechanism of action of TCS-OX2-29.

In Vitro Assays

-

Objective: To determine the binding affinity and selectivity of TCS-OX2-29 for OX1R and OX2R.

-

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing either human OX1R or OX2R.

-

Radioligand: A radiolabeled orexin receptor ligand (e.g., [¹²⁵I]-orexin-A) is used.

-

Competition Binding: Membranes are incubated with the radioligand and increasing concentrations of unlabeled TCS-OX2-29.

-

Detection: The amount of bound radioactivity is measured using a gamma counter.

-

Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding curves. The Ki values are calculated using the Cheng-Prusoff equation.

-

-

Objective: To measure the functional antagonism of TCS-OX2-29 on Gq-mediated signaling.

-

Methodology:

-

Cell Culture: CHO cells stably expressing OX2R are plated in multi-well plates.

-

Labeling: Cells are labeled with [³H]-myo-inositol.

-

Treatment: Cells are pre-incubated with TCS-OX2-29 followed by stimulation with orexin-A in the presence of LiCl (to inhibit inositol monophosphatase).

-

Extraction: The reaction is terminated, and inositol phosphates are extracted.

-

Quantification: The amount of [³H]-inositol phosphates is determined by scintillation counting.

-

-

Objective: To assess the inhibitory effect of TCS-OX2-29 on the MAPK/ERK signaling pathway.

-

Methodology:

-

Cell Culture: CHO cells expressing OX2R are grown to confluence.

-

Treatment: Cells are treated with TCS-OX2-29 prior to stimulation with orexin-A.

-

Lysis: Cells are lysed, and protein concentration is determined.

-

Western Blotting: Cell lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated ERK1/2 and total ERK1/2.

-

Detection: The protein bands are visualized using chemiluminescence and quantified by densitometry.

-

In Vivo Studies

In vivo studies have been conducted to evaluate the effects of TCS-OX2-29 on complex behaviors.

-

Objective: To assess the role of OX2R in the rewarding effects of drugs of abuse.

-

Methodology:

-

Apparatus: A two-chambered apparatus with distinct visual and tactile cues.

-

Pre-conditioning: The animal's baseline preference for either chamber is determined.

-

Conditioning: The animal receives a drug of abuse (e.g., morphine) and is confined to one chamber, and on alternate days receives a vehicle injection and is confined to the other chamber. TCS-OX2-29 is administered prior to the drug of abuse.

-

Post-conditioning (Test): The animal is allowed to freely explore both chambers, and the time spent in each is recorded.

-

Data Analysis: A significant decrease in the time spent in the drug-paired chamber in the TCS-OX2-29 treated group compared to the control group indicates an attenuation of the rewarding effect. In studies with adult male NMRI mice, intraperitoneal injections of TCS-OX2-29 at doses of 5-10 mg/kg have been shown to suppress the acquisition and expression of conditioned place preference.[3]

-

Conclusion

This compound is a valuable pharmacological tool for the investigation of the orexin system. Its high potency and selectivity for the OX2R allow for the precise dissection of the roles of this receptor in a multitude of physiological processes. As a competitive antagonist, it effectively blocks orexin-A-induced activation of Gq and Gi signaling pathways, leading to the inhibition of downstream effectors such as IP3 and phosphorylated ERK1/2. The experimental protocols outlined in this guide provide a framework for the continued investigation of TCS-OX2-29 and the broader physiological functions of the orexin 2 receptor.

References

An In-Depth Technical Guide to TCS-OX2-29 Hydrochloride: A Selective Orexin-2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

TCS-OX2-29 hydrochloride is a potent and highly selective antagonist of the orexin-2 receptor (OX2R), a key component of the orexin (B13118510) neuropeptide system that regulates various physiological functions, including wakefulness, appetite, and reward processing. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and in vitro and in vivo pharmacology. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and drug development efforts targeting the orexin system.

Introduction

The orexin system, comprising the neuropeptides orexin-A and orexin-B and their G protein-coupled receptors, orexin-1 (OX1R) and orexin-2 (OX2R), plays a critical role in maintaining arousal and regulating sleep-wake cycles.[1] Dysregulation of this system is implicated in sleep disorders such as narcolepsy.[1] Consequently, orexin receptor antagonists have emerged as a promising therapeutic strategy for the treatment of insomnia.[1][2]

TCS-OX2-29 was the first non-peptide antagonist developed with high selectivity for the OX2R.[3] This selectivity may offer a more targeted therapeutic approach with a potentially different side-effect profile compared to dual orexin receptor antagonists.[3] This guide aims to provide a detailed technical resource on this compound for researchers in neuroscience, pharmacology, and drug discovery.

Chemical and Physical Properties

This compound is a synthetic small molecule with the following properties:

| Property | Value | Reference(s) |

| Chemical Name | (2S)-1-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-3,3-dimethyl-2-[(4-pyridinylmethyl)amino]-1-butanone hydrochloride | |

| Molecular Formula | C₂₃H₃₁N₃O₃・HCl | |

| Molecular Weight | 433.97 g/mol | |

| CAS Number | 1610882-30-8 | |

| Appearance | White to off-white solid | [4] |

| Purity | ≥98% | |

| Solubility | Soluble in water to 100 mM and in DMSO to 25 mM. | |

| Storage | Desiccate at +4°C. |

Mechanism of Action

This compound is a competitive antagonist of the orexin-2 receptor.[1] It exhibits high affinity and more than 250-fold selectivity for the human OX2R over the OX1R.[4] The primary mechanism of action involves the blockade of orexin-A and orexin-B binding to the OX2R, thereby inhibiting downstream signaling cascades.

Orexin-2 Receptor Signaling Pathway

The orexin-2 receptor is known to couple to multiple G-protein subtypes, including Gq, Gi/o, and Gs, leading to the activation of various intracellular signaling pathways. The binding of orexins to OX2R typically initiates a cascade of events that ultimately modulate neuronal excitability.

Caption: Orexin-2 Receptor Signaling Pathway.

This compound exerts its antagonist effect by preventing the activation of these G-protein-mediated pathways. Specifically, it has been shown to inhibit orexin-A-induced inositol (B14025) phosphate (B84403) (IP3) accumulation and the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) in Chinese Hamster Ovary (CHO) cells transfected with the OX2R.

In Vitro Pharmacology

Receptor Binding and Functional Activity

The in vitro activity of this compound has been characterized in various binding and functional assays.

| Parameter | Species | Cell Line/Tissue | Value | Reference(s) |

| IC₅₀ (OX2R) | Human | CHO cells | 40 nM | [4] |

| pKi (OX2R) | Human | CHO cells | 7.5 | [4] |

| Selectivity (OX1R/OX2R) | Human | CHO cells | >250-fold | [4] |

Experimental Protocols

This protocol describes a method to quantify the accumulation of inositol monophosphate (IP1), a stable metabolite of IP3, as a measure of Gq-coupled receptor activation. The assay is based on Homogeneous Time-Resolved Fluorescence (HTRF).

Materials:

-

CHO cells stably expressing the human OX2R

-

Cell culture medium (e.g., F12)

-

Stimulation buffer

-

IP-One HTRF kit (containing IP1-d2 conjugate, anti-IP1-cryptate antibody, and lysis buffer)

-

384-well white microplates

-

HTRF-compatible plate reader

Procedure:

-

Cell Seeding: Seed CHO-OX2R cells in a 384-well white plate at a density of approximately 15,000 cells per well and incubate overnight at 37°C.

-

Compound Pre-incubation: Remove the culture medium and add stimulation buffer containing various concentrations of this compound. Incubate for 30 minutes at 37°C.

-

Agonist Stimulation: Add orexin-A to the wells at a final concentration that elicits a submaximal response (e.g., EC₈₀) and incubate for 1 hour at 37°C.

-

Lysis and Detection: Add the IP1-d2 conjugate and anti-IP1-cryptate antibody from the kit to the wells.

-

Incubation: Incubate the plate at room temperature for 1 hour.

-

Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm and 665 nm.

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and determine the IC₅₀ value of this compound by fitting the data to a four-parameter logistic equation.

Caption: IP-One HTRF Assay Workflow.

This protocol outlines the steps to measure the phosphorylation of ERK1/2 in response to OX2R activation and its inhibition by this compound.

Materials:

-

CHO cells stably expressing the human OX2R

-

Serum-free cell culture medium

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Starvation: Culture CHO-OX2R cells to 70-80% confluency and then starve in serum-free medium for 12-24 hours.

-

Compound Treatment: Treat cells with various concentrations of this compound for a designated time, followed by stimulation with orexin-A.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.[5]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and a chemiluminescence imaging system.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.

-

Data Analysis: Quantify the band intensities and express the results as the ratio of phosphorylated ERK1/2 to total ERK1/2.

Caption: ERK1/2 Phosphorylation Western Blot Workflow.

In Vivo Pharmacology

This compound has been evaluated in various animal models to assess its effects on sleep, feeding, and other behaviors.

Efficacy in Animal Models

| Animal Model | Species | Administration Route | Dose Range | Observed Effects | Reference(s) |

| Sleep/Wakefulness | Mouse | Intracerebroventricular | - | Promotes REM sleep. | [6] |

| Feeding Behavior | Rat | Intracerebroventricular | - | Decreased food and water intake. | [7] |

| Reward/Addiction | Rat | Intra-CA1 | 1, 3, 10, 30 nM | Attenuated morphine-induced conditioned place preference. | [8] |

| Seizures | Rat | Intracerebroventricular | 1, 3.5, 7 µ g/rat | Reduced seizure scores in pentylenetetrazol-kindled rats. | [9] |

Pharmacokinetics

Limited pharmacokinetic data for TCS-OX2-29 is publicly available. One study in mice reported that after oral administration, the compound exhibited an acceptable absolute oral bioavailability and a brain/blood concentration ratio indicating favorable brain penetration.[10]

Experimental Workflows

A typical experimental workflow to assess the effect of TCS-OX2-29 on sleep architecture involves the following steps:

-

Animal Model: Use of mice or rats instrumented for electroencephalogram (EEG) and electromyogram (EMG) recording.

-

Dosing: Administer this compound via the desired route (e.g., intraperitoneal, oral, or intracerebroventricular) at different doses.

-

Data Acquisition: Record EEG and EMG signals continuously for a defined period (e.g., 24 hours) to monitor sleep-wake states (wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep).

-

Data Analysis: Score the sleep-wake stages and analyze parameters such as latency to sleep onset, total sleep time, and the duration and number of sleep/wake bouts.

To investigate the impact of TCS-OX2-29 on feeding behavior, the following experimental design can be employed:

-

Animal Model: Use of rats or mice, often fasted overnight to stimulate feeding.

-

Dosing: Administer this compound via the desired route.

-

Measurement of Food and Water Intake: Provide pre-weighed food and water and measure the amount consumed at various time points after drug administration.

-

Data Analysis: Compare the food and water intake between the treated and vehicle control groups.

Synthesis

Conclusion

This compound is a valuable research tool for investigating the physiological roles of the orexin-2 receptor. Its high potency and selectivity make it a suitable pharmacological probe for both in vitro and in vivo studies. This technical guide provides a foundation of knowledge and experimental methodologies to aid researchers in further exploring the therapeutic potential of targeting the orexin-2 receptor for the treatment of sleep disorders and other neurological conditions.

References

- 1. Orexin Receptor Competitive Antagonists: A Novel target of the Sedative and hypnotics drugs for the pharmacotherapy of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and development of orexin receptor antagonists as therapeutics for insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. TCS-OX2-29 | OX2 antagonist | Hello Bio [hellobio.com]

- 7. biosciencejournals.com [biosciencejournals.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. cegee.org [cegee.org]

- 11. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to TCS-OX2-29 Hydrochloride: A Selective Orexin (B13118510) 2 Receptor Antagonist

This document provides a comprehensive technical overview of this compound, a potent and selective antagonist for the orexin 2 receptor (OX2R). It details the compound's mechanism of action, key quantitative data, relevant signaling pathways, and the experimental protocols used for its characterization.

Core Compound Characteristics

TCS-OX2-29 is a non-peptide small molecule that was the first selective antagonist developed for the orexin 2 receptor.[1] It is a valuable research tool for investigating the physiological roles of the OX2R, which is implicated in the regulation of sleep-wake cycles, feeding behavior, and reward systems.[2][3] Its selectivity makes it particularly useful for distinguishing the functions of OX2R from those of the orexin 1 receptor (OX1R).[1]

Quantitative Data Summary

The following tables summarize the key biochemical and physicochemical properties of TCS-OX2-29.

Table 1: Receptor Binding and Functional Activity

| Parameter | Value | Receptor/System | Notes |

| IC₅₀ | 40 nM | Human OX2R | Concentration causing 50% inhibition of orexin A-induced response.[4][5][6][7][8] |

| >10,000 nM | Human OX1R | Demonstrates high selectivity for OX2R over OX1R.[9] | |

| pKi | 7.5 | Human OX2R | A measure of binding affinity.[4][9][] |

| Selectivity | >250-fold | OX2R vs. OX1R | Highly selective for the orexin 2 receptor.[4][6][9] |

| Binding Kinetics | k(off) = 0.22 min⁻¹ | Human OX2R | Characterized as a fast-offset antagonist.[11] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | (2S)-1-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-3,3-dimethyl-2-[(4-pyridinylmethyl)amino]-1-butanone hydrochloride | [7] |

| Molecular Formula | C₂₃H₃₂ClN₃O₃ | [5][8] |

| Molecular Weight | 433.97 g/mol | [5][7] |

| CAS Number | 1610882-30-8 | [5][7] |

| Solubility | Water (up to 100 mM), DMSO (up to 25 mM) | [7] |

| Appearance | White to off-white solid | [4] |

Mechanism of Action and Signaling Pathways

TCS-OX2-29 functions as a competitive antagonist at the OX2R, a G protein-coupled receptor (GPCR). The orexin 2 receptor is known to couple to multiple G protein subtypes, including Gq, Gi/o, and Gs, leading to the activation of various downstream signaling cascades.[2][3][12]

By binding to OX2R, TCS-OX2-29 blocks the binding of the endogenous orexin peptides (Orexin-A and Orexin-B). This antagonism specifically inhibits downstream signaling pathways activated by receptor engagement. Notably, TCS-OX2-29 has been shown to inhibit orexin A-induced accumulation of inositol (B14025) trisphosphate (IP₃) and the phosphorylation of ERK1/2, which are key events following Gq pathway activation.[4][7]

Experimental Protocols

The following sections describe generalized protocols for key assays used to characterize orexin receptor antagonists like TCS-OX2-29. These represent standard methodologies in the field.

Radioligand Competition Binding Assay

This assay quantifies the affinity of a test compound (TCS-OX2-29) for the OX2R by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Membranes are prepared from CHO or HEK293 cells stably expressing the human orexin 2 receptor.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) is used.

-

Reaction Mixture: Cell membranes, a fixed concentration of a selective OX2R radioligand (e.g., [³H]-EMPA), and varying concentrations of the unlabeled test compound (TCS-OX2-29) are combined in assay wells.[11]

-

Incubation: The mixture is incubated (e.g., 60-90 minutes at 25°C) to allow binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through a glass fiber filter, separating bound from free radioligand. Filters are washed with ice-cold buffer.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled orexin agonist. Specific binding is calculated by subtracting non-specific from total binding. IC₅₀ values are determined by non-linear regression analysis of the competition curve, and Ki values are calculated using the Cheng-Prusoff equation.

Functional Assay: Intracellular Calcium Mobilization

This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, a hallmark of Gq-coupled receptor activation.

Methodology:

-

Cell Plating: CHO or HEK293 cells stably expressing hOX2R are plated in a 96- or 384-well black, clear-bottom plate.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in an appropriate buffer (e.g., HBSS) and incubated in the dark (e.g., 30-60 minutes at 37°C).

-

Compound Addition: The dye solution is removed, and cells are washed. Buffer containing varying concentrations of the antagonist (TCS-OX2-29) is added, and the plate is incubated for a pre-determined time (e.g., 15-30 minutes).

-

Signal Measurement: The plate is placed in a fluorescence plate reader (e.g., FLIPR). A baseline fluorescence reading is taken.

-

Agonist Stimulation: An orexin agonist (e.g., Orexin-A) is added to all wells at a fixed concentration (typically EC₈₀) to stimulate the receptor.

-

Data Acquisition: Fluorescence is continuously monitored for 1-3 minutes post-agonist addition to capture the peak calcium response.

-

Data Analysis: The agonist-induced change in fluorescence is calculated. The antagonist's effect is determined as the percent inhibition of the agonist response. IC₅₀ values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Functional Assay: ERK1/2 Phosphorylation

This assay determines if the antagonist can block agonist-induced phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream target of OX2R signaling.[4][7]

Methodology:

-

Cell Culture and Starvation: hOX2R-expressing cells are grown to near confluency and then serum-starved for several hours (e.g., 4-18 hours) to reduce basal ERK phosphorylation.

-

Antagonist Pre-treatment: Cells are pre-incubated with varying concentrations of TCS-OX2-29 for a specified time (e.g., 30 minutes).

-

Agonist Stimulation: Orexin-A is added at a fixed concentration and incubated for a short period (e.g., 5-10 minutes) to induce maximal ERK1/2 phosphorylation.[11]

-

Cell Lysis: The reaction is stopped by removing the medium and adding ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of each lysate is determined using a standard method (e.g., BCA assay).

-

Detection (Western Blot):

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked and then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

The membrane is then stripped and re-probed with an antibody for total ERK1/2 as a loading control.

-

-

Data Analysis: Band intensities are quantified using densitometry. The ratio of p-ERK to total ERK is calculated for each condition and normalized to the agonist-only control. The IC₅₀ is determined from the dose-response curve.

References

- 1. TCS-OX2-29 - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. TCS-OX2-29 HCl - TargetMol Chemicals Inc [bioscience.co.uk]

- 6. TCS-OX2-29 | OX2 antagonist | Hello Bio [hellobio.com]

- 7. TCS OX2 29 | OX2 Receptors | Tocris Bioscience [tocris.com]

- 8. TCS OX2 29, Orexin-2 receptor antagonist (CAS 1610882-30-8) | Abcam [abcam.com]

- 9. selleckchem.com [selleckchem.com]

- 11. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Development of TCS-OX2-29 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

TCS-OX2-29 hydrochloride is a potent and highly selective non-peptide antagonist of the orexin-2 receptor (OX2R). Its discovery marked a significant advancement in the development of targeted therapies for disorders involving the orexin (B13118510) system, such as insomnia and certain substance use disorders. This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of this compound, with a focus on its pharmacological properties, mechanism of action, and key experimental data.

Introduction

The orexin system, comprising the neuropeptides orexin-A and orexin-B and their receptors, OX1R and OX2R, is a key regulator of wakefulness, reward, and energy homeostasis. The development of selective antagonists for these receptors has been a major focus of research for the treatment of insomnia and other neurological disorders. TCS-OX2-29 emerged as a pioneering molecule in the quest for OX2R-selective antagonists, offering a valuable tool to dissect the specific roles of the OX2R and a potential lead for therapeutic development.

Discovery and Medicinal Chemistry

The journey to TCS-OX2-29 began with a high-throughput screening (HTS) campaign that identified an N-acyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) scaffold as a promising starting point for orexin receptor antagonists. Subsequent medicinal chemistry efforts focused on optimizing the potency and selectivity of this initial hit.

A key publication by Hirose et al. in 2003 detailed the structure-activity relationship (SAR) studies that led to the discovery of TCS-OX2-29. The researchers systematically modified the initial scaffold, leading to the identification of (2S)-1-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-3,3-dimethyl-2-[(4-pyridinylmethyl)amino]-1-butanone, which demonstrated a remarkable increase in both potency and selectivity for the OX2R. This compound was subsequently converted to its hydrochloride salt for improved solubility and handling.

Pharmacological Profile

This compound is characterized by its high affinity and selectivity for the human orexin-2 receptor.

| Parameter | Value | Reference |

| IC50 (OX2R) | 40 nM | |

| pKi (OX2R) | 7.5 | |

| Selectivity (OX1R/OX2R) | >250-fold | |

| pA2 (OX2R) | 7.4 ± 0.1 |

Mechanism of Action

TCS-OX2-29 acts as a competitive antagonist at the OX2R. This has been demonstrated through Schild analysis, which yielded a pA2 value of 7.4 with a slope not significantly different from unity, indicating a competitive interaction with the endogenous ligand orexin-A.

Functionally, TCS-OX2-29 has been shown to inhibit the downstream signaling pathways activated by orexin-A at the OX2R. Specifically, it blocks orexin-A-induced inositol (B14025) phosphate (B84403) (IP) accumulation and the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) in Chinese Hamster Ovary (CHO) cells stably expressing the human OX2R.

Caption: Orexin-A signaling at the OX2R and competitive inhibition by TCS-OX2-29.

Preclinical In Vivo Efficacy

TCS-OX2-29 has been evaluated in various preclinical models, demonstrating its potential therapeutic utility in several central nervous system disorders.

Substance Use Disorders

The orexin system is implicated in the rewarding and reinforcing effects of drugs of abuse. TCS-OX2-29 has been investigated for its ability to modulate these behaviors.

| Animal Model | Drug of Abuse | Route of Administration | Dose Range | Key Finding | Reference |

| Rat | Morphine | Intra-hippocampal (CA1) | 3, 10, 30 nM | Dose-dependently attenuated the acquisition and expression of morphine-induced conditioned place preference (CPP). | |

| Rat | Methamphetamine | Intra-dentate gyrus | Not specified | Attenuated the extinction latency of methamphetamine-seeking behavior. | |

| Rat | Ethanol (B145695) | Intracerebroventricular (ICV) & Intra-NAc core | Not specified | Reduced ethanol self-administration. |

Epilepsy

Given the role of the orexin system in arousal and neuronal excitability, its modulation in seizure disorders has been an area of interest.

| Animal Model | Seizure Induction | Route of Administration | Dose | Key Finding | Reference |

| Rat | Pentylenetetrazol (PTZ)-induced kindling | Intracerebroventricular (ICV) | 7 µ g/rat | Significantly decreased the median seizure score and the duration of stage 3 seizures, while increasing the latency to stage 3 seizures. |

Pharmacokinetics and Toxicology

Detailed pharmacokinetic and toxicology data for this compound are not extensively available in the public domain. This information is critical for the translation of a compound from preclinical to clinical development and would typically be generated during formal drug development programs.

Experimental Protocols

Radioligand Binding Assay for OX2R

-

Objective: To determine the binding affinity of TCS-OX2-29 for the orexin-2 receptor.

-

Materials:

-

Cell membranes from CHO cells stably expressing the human OX2R.

-

Radioligand: [³H]-EMPA (a selective OX2R antagonist).

-

Non-specific binding control: A high concentration of a non-labeled OX2R antagonist (e.g., 10 µM EMPA).

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation cocktail.

-

-

Procedure:

-

A fixed concentration of [³H]-EMPA is incubated with the cell membranes in the presence of increasing concentrations of TCS-OX2-29.

-

The incubation is carried out at a specified temperature and for a duration sufficient to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation cocktail is added to the filters, and the radioactivity is quantified using a scintillation counter.

-

The data are analyzed using non-linear regression to determine the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.

-

Inositol Phosphate (IP) Accumulation Assay

-

Objective: To assess the functional antagonist activity of TCS-OX2-29 by measuring its ability to inhibit orexin-A-induced IP accumulation.

-

Methodology: A common method for this is the IP-One HTRF assay.

-

Materials:

-

CHO cells stably expressing the human OX2R.

-

Orexin-A.

-

TCS-OX2-29.

-

IP-One HTRF assay kit (containing IP1-d2 conjugate and anti-IP1 cryptate conjugate).

-

Lithium chloride (LiCl) solution.

-

-

Procedure:

-

Cells are pre-incubated with varying concentrations of TCS-OX2-29.

-

Orexin-A is then added to stimulate the OX2R, in the presence of LiCl to inhibit the degradation of IP1, a stable metabolite of IP3.

-

After incubation, the cells are lysed, and the IP-One HTRF reagents are added.

-

The HTRF signal is measured on a compatible plate reader. The signal is inversely proportional to the amount of IP1 produced.

-

The data are used to generate dose-response curves and determine the IC50 of TCS-OX2-29 for the inhibition of orexin-A-stimulated IP1 accumulation.

-

Caption: Workflow for the IP-One HTRF functional antagonism assay.

Conclusion

This compound stands as a landmark molecule in the field of orexin research. Its high potency and selectivity for the OX2R have made it an invaluable pharmacological tool for elucidating the specific physiological roles of this receptor subtype. The preclinical data suggest its potential as a therapeutic agent for conditions characterized by an overactive orexin system. Further development and clinical investigation of highly selective OX2R antagonists, building on the foundation laid by TCS-OX2-29, hold promise for the future of treating sleep disorders and other neurological conditions.

TCS-OX2-29 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of TCS-OX2-29 hydrochloride, a potent and selective orexin-2 receptor (OX2R) antagonist. This document details its chemical structure, physicochemical properties, mechanism of action, and key biological data. It is intended to serve as a valuable resource for researchers utilizing this compound in their studies.

Chemical Structure and Properties

This compound is a non-peptidic, small molecule antagonist of the orexin-2 receptor.[1] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (2S)-1-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-3,3-dimethyl-2-[(4-pyridinylmethyl)amino]-1-butanone hydrochloride |

| CAS Number | 1610882-30-8 |

| PubChem CID | 53302033 |

| Chemical Formula | C₂₃H₃₁N₃O₃·HCl |

| Molecular Weight | 433.97 g/mol |

| Canonical SMILES | CC(C)(C)C(C(=O)N1CCC2=CC(=C(C=C2C1)OC)OC)NCC3=CC=NC=C3.Cl |

| Isomeric SMILES | C--INVALID-LINK--(C)--INVALID-LINK--NCC3=CC=NC=C3.Cl |

| InChI Key | NHKNHFJTMINMBP-ZMBIFBSDSA-N |

Table 2: Physicochemical Properties

| Property | Value |

| Physical Appearance | Pale yellow solid |

| Purity | ≥98% |

| Solubility | Water: up to 100 mMDMSO: up to 25 mM |

| Storage | Desiccate at +4°C |

Biological Activity and Mechanism of Action

This compound is a potent and highly selective antagonist of the orexin-2 receptor (OX2R).[1][2] It exhibits over 250-fold selectivity for the OX2R over the orexin-1 receptor (OX1R).[1][2] The primary mechanism of action of TCS-OX2-29 is the competitive inhibition of orexin (B13118510) A and orexin B binding to the OX2R. This antagonism blocks the downstream signaling cascades typically initiated by orexin binding.

The orexin 2 receptor is a G-protein coupled receptor (GPCR) that can couple to multiple G-protein subtypes, including Gq, Gi, and Gs. Activation of the OX2R by its endogenous ligands, orexin A and orexin B, leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events ultimately lead to the phosphorylation and activation of downstream effectors such as the extracellular signal-regulated kinases 1 and 2 (ERK1/2).

TCS-OX2-29 has been experimentally shown to inhibit orexin A-induced IP3 accumulation and ERK1/2 phosphorylation in Chinese Hamster Ovary (CHO) cells transfected with the OX2 receptor.[1][2]

Table 3: Pharmacological Data

| Parameter | Value | Species/Cell Line |

| IC₅₀ (OX2R) | 40 nM | CHO cells |

| Selectivity | >250-fold for OX2R over OX1R | |

| pKI | 7.5 |

Signaling Pathway

The following diagram illustrates the signaling pathway of the orexin-2 receptor and the point of inhibition by TCS-OX2-29.

Experimental Protocols

The following are representative, detailed protocols for key in vitro assays used to characterize the activity of this compound. These are based on standard methodologies and the available literature.

Inositol Phosphate (IP) Accumulation Assay

This assay measures the ability of TCS-OX2-29 to inhibit orexin A-stimulated production of inositol phosphates.

Detailed Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human orexin-2 receptor (CHO-OX2R) are cultured in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418).

-

Cell Seeding: Cells are seeded into 96-well, white, clear-bottom plates at a density of approximately 50,000 cells per well and incubated for 24 hours at 37°C in a 5% CO₂ incubator.

-

Assay Buffer: The growth medium is removed, and cells are washed with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Antagonist Addition: Serial dilutions of this compound are prepared in the assay buffer and added to the wells. A vehicle control (buffer only) is also included. The plate is pre-incubated for 30 minutes at 37°C.

-

Agonist Stimulation: Orexin A is added to the wells at a final concentration corresponding to its EC₈₀ (the concentration that elicits 80% of the maximal response), except for the negative control wells.

-

Incubation: The plate is incubated for 30 minutes at 37°C.

-

Cell Lysis and Detection: The reaction is stopped by adding a lysis buffer containing detection reagents (e.g., a competitive immunoassay kit for IP1, such as HTRF®). The plate is incubated at room temperature for 1 hour to allow for the detection reaction to occur.

-

Data Acquisition and Analysis: The signal is read on a plate reader compatible with the detection technology (e.g., a time-resolved fluorescence reader). The data are normalized to the control wells, and the IC₅₀ value for TCS-OX2-29 is determined by fitting the concentration-response data to a four-parameter logistic equation.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay determines the ability of TCS-OX2-29 to inhibit orexin A-induced phosphorylation of ERK1/2.

Detailed Methodology:

-

Cell Culture and Plating: CHO-OX2R cells are seeded in 6-well plates and grown to 80-90% confluency.

-

Serum Starvation: To reduce basal ERK phosphorylation, cells are serum-starved for 4-6 hours in a serum-free medium prior to the experiment.

-

Treatment: Cells are pre-treated with various concentrations of this compound or vehicle for 30 minutes. Subsequently, cells are stimulated with orexin A (at its EC₈₀ concentration) for 5 minutes at 37°C.

-

Cell Lysis: The medium is aspirated, and cells are washed with ice-cold PBS. Cells are then lysed on ice with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). The membrane is subsequently washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The membrane is then stripped and re-probed with an antibody for total ERK1/2 to normalize for protein loading. The band intensities are quantified using densitometry software. The ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the extent of inhibition by TCS-OX2-29.

Conclusion

This compound is a valuable pharmacological tool for studying the orexin system, particularly the role of the OX2 receptor. Its high potency and selectivity make it a suitable compound for in vitro and in vivo investigations into the physiological and pathological roles of orexin signaling. The information and protocols provided in this guide are intended to facilitate the effective use of this compound in research settings.

References

The Orexin-2 Receptor Antagonist TCS-OX2-29 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TCS-OX2-29 hydrochloride is a potent and selective antagonist of the orexin-2 receptor (OX2R), a key component of the orexin (B13118510) neuropeptide system that regulates arousal, wakefulness, and appetite. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and relevant experimental data and protocols. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study of the orexin system and the development of novel therapeutics targeting OX2R.

Chemical and Physical Properties

TCS-OX2-29 is a non-peptidic small molecule antagonist of the orexin-2 receptor. The hydrochloride salt is a common formulation used in research.

CAS Number: There is a distinction in the CAS numbers reported for TCS-OX2-29. The CAS number 1610882-30-8 corresponds to the hydrochloride salt form of the compound.[1] The CAS number 372523-75-6 refers to the free base of TCS-OX2-29.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₃H₃₁N₃O₃·HCl | [1] |

| Molecular Weight | 433.97 g/mol | [1] |

| Appearance | Pale yellow solid | |

| Purity | ≥98% (HPLC) | [1] |

| Solubility | Soluble in water to 100 mM and in DMSO to 25 mM. | [1] |

| Storage | Desiccate at +4°C. | [1] |

Mechanism of Action and Pharmacology

This compound is a potent and selective antagonist of the human orexin-2 receptor (OX2R). It exhibits high affinity for OX2R with a reported IC₅₀ of 40 nM and a pKi of 7.5.[2] A key feature of this compound is its high selectivity for OX2R over the orexin-1 receptor (OX1R), with a selectivity of over 250-fold.[2]

The orexin system, comprising orexin-A and orexin-B peptides and their receptors OX1R and OX2R, plays a crucial role in regulating various physiological functions, including the sleep-wake cycle, feeding behavior, and reward pathways. Orexin receptors are G protein-coupled receptors (GPCRs). OX1R couples primarily to the Gq subclass of G proteins, while OX2R can couple to both Gq and Gi/o proteins.

Activation of OX2R by its endogenous ligands, orexin-A or orexin-B, initiates a signaling cascade that includes the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ induces the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to the phosphorylation of downstream effectors such as the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This compound exerts its antagonistic effect by competitively binding to OX2R, thereby preventing the binding of orexin peptides and inhibiting the subsequent downstream signaling events, including IP₃ accumulation and ERK1/2 phosphorylation.[2]

Table 2: Pharmacological Data for this compound

| Parameter | Value | Cell Line | Assay | Reference |

| IC₅₀ (OX2R) | 40 nM | CHO | Not specified | [2] |

| IC₅₀ (OX1R) | >10,000 nM | CHO | Not specified | |

| pKi (OX2R) | 7.5 | CHO | Not specified | [2] |

| Selectivity (OX1R/OX2R) | >250-fold | CHO | Not specified | [2] |

| k_on_ (OX2R) | 0.054 min⁻¹nM⁻¹ | CHO | Radioligand binding | |

| k_off_ (OX2R) | 0.22 min⁻¹ | CHO | Radioligand binding |

Signaling Pathway

The following diagram illustrates the orexin signaling pathway and the point of inhibition by this compound.

Experimental Protocols

In Vitro Assays

4.1.1. Cell Culture

Chinese Hamster Ovary (CHO) cells stably expressing the human orexin-2 receptor are commonly used for in vitro characterization of this compound.

-

Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Subculturing: Cells are passaged upon reaching 80-90% confluency using standard trypsinization procedures.

4.1.2. ERK1/2 Phosphorylation Assay (Western Blot)

This assay measures the ability of this compound to inhibit orexin-A-induced phosphorylation of ERK1/2.

-

Cell Plating: Seed CHO-OX2R cells in 6-well plates and grow to 80-90% confluency.

-

Serum Starvation: Prior to the experiment, serum-starve the cells for 4-6 hours in serum-free DMEM to reduce basal ERK1/2 phosphorylation.

-

Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for 30 minutes at 37°C.

-

Agonist Stimulation: Stimulate the cells with a fixed concentration of orexin-A (typically at its EC₈₀) for 5-10 minutes at 37°C.

-

Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.

-

Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.

-

-

Data Analysis: Quantify the band intensities using densitometry software. The ratio of phospho-ERK1/2 to total ERK1/2 is calculated and plotted against the concentration of this compound to determine the IC₅₀.

References

TCS-OX2-29 Hydrochloride: A Technical Guide for Researchers

An In-depth Examination of a Potent and Selective Orexin-2 Receptor Antagonist

This technical guide provides a comprehensive overview of TCS-OX2-29 hydrochloride, a potent and selective antagonist of the orexin-2 receptor (OX2R). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and experimental applications of this compound.

Introduction

TCS-OX2-29 is a non-peptide small molecule that has been instrumental in elucidating the physiological roles of the orexin (B13118510) system, particularly the functions mediated by the OX2R. The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and two G protein-coupled receptors (orexin-1 and orexin-2 receptors), is a key regulator of sleep-wake cycles, appetite, and reward pathways. The selectivity of TCS-OX2-29 for the OX2R over the orexin-1 receptor (OX1R) makes it a valuable tool for dissecting the specific contributions of OX2R signaling in various physiological and pathological processes.

Physicochemical Properties

TCS-OX2-29 is supplied as a hydrochloride salt, which enhances its solubility in aqueous solutions.

| Property | Value |

| Molecular Weight | 433.97 g/mol [1][2][3][4] |

| Molecular Formula | C₂₃H₃₁N₃O₃·HCl[1][2][4] |

| Appearance | Pale yellow solid |

| Solubility | Soluble in water to 100 mM and in DMSO to 25 mM.[1][4] |

| Purity | Typically ≥98%[1][4] |

| CAS Number | 1610882-30-8[1] |

Mechanism of Action and Pharmacology

TCS-OX2-29 functions as a competitive antagonist at the OX2R. Its high affinity and selectivity are critical for its utility in research.

Quantitative Pharmacological Data

| Parameter | Value |

| IC₅₀ for human OX2R | 40 nM[1][2][4][5] |

| Selectivity for OX2R over OX1R | >250-fold[1][2][4][5] |

| pKi for human OX2R | 7.5 |

Signaling Pathways

The orexin-2 receptor is known to couple to multiple G-protein subtypes, including Gq, Gs, and Gi. Activation of OX2R by its endogenous ligands, orexin-A and orexin-B, initiates downstream signaling cascades. TCS-OX2-29 competitively binds to the OX2R, preventing the binding of orexins and thereby inhibiting these downstream effects. A key pathway affected is the Gq-mediated activation of phospholipase C (PLC), which leads to the production of inositol (B14025) triphosphate (IP3) and subsequent intracellular calcium mobilization. Another important pathway involves the modulation of adenylyl cyclase activity and the phosphorylation of extracellular signal-regulated kinase (ERK1/2). TCS-OX2-29 has been shown to inhibit orexin-A-induced IP3 accumulation and ERK1/2 phosphorylation in cells expressing the OX2 receptor.[1][2][4][5]

Experimental Protocols

In Vitro Assays

This protocol is designed to determine the binding affinity (Ki) of TCS-OX2-29 for the OX2R.

Materials:

-

Cell membranes prepared from a cell line stably expressing human OX2R.

-

Radioligand (e.g., [¹²⁵I]orexin-A).

-

This compound.

-

Non-specific binding control (e.g., a high concentration of unlabeled orexin-A).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

In a microplate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of TCS-OX2-29.

-

For total binding wells, add assay buffer instead of the competitor. For non-specific binding wells, add a saturating concentration of unlabeled orexin-A.

-

Incubate the plate at room temperature for 1-2 hours to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the TCS-OX2-29 concentration and fit the data to a one-site competition model to determine the IC₅₀.

-

Calculate the Ki value using the Cheng-Prusoff equation.

This assay measures the ability of TCS-OX2-29 to inhibit orexin-A-stimulated IP3 production.

Materials:

-

CHO or HEK293 cells stably expressing human OX2R.

-

Cell culture medium.

-

Orexin-A.

-

This compound.

-

Stimulation buffer.

-

Commercially available IP3 assay kit (e.g., HTRF-based).

Procedure:

-

Seed the OX2R-expressing cells in a microplate and culture until they reach the desired confluency.

-

Pre-treat the cells with varying concentrations of TCS-OX2-29 in stimulation buffer for 15-30 minutes at 37°C.

-

Stimulate the cells with an EC₈₀ concentration of orexin-A for a predetermined optimal time.

-

Lyse the cells and measure the intracellular IP3 concentration according to the manufacturer's protocol of the IP3 assay kit.

-

Plot the IP3 levels against the logarithm of the TCS-OX2-29 concentration to determine the IC₅₀ for the inhibition of orexin-A-induced IP3 accumulation.

This protocol details the assessment of TCS-OX2-29's effect on orexin-A-induced ERK1/2 phosphorylation.

Materials:

-

OX2R-expressing cells.

-

Serum-free cell culture medium.

-

Orexin-A.

-

This compound.

-

Lysis buffer with phosphatase and protease inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE equipment and reagents.

-

PVDF membranes.

-

Blocking buffer (e.g., 5% BSA in TBST).

-

Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2).

-

HRP-conjugated secondary antibody.

-

ECL substrate.

-

Chemiluminescence imaging system.

Procedure:

-

Culture OX2R-expressing cells to 70-80% confluency and then serum-starve for 12-24 hours.

-

Pre-treat the cells with varying concentrations of TCS-OX2-29 for 30 minutes.

-

Stimulate the cells with orexin-A for 5-10 minutes.

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the bands using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total-ERK1/2 antibody as a loading control.

-

Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal.

In Vivo Studies

TCS-OX2-29 is active in vivo and can be administered through various routes, including intraperitoneal (i.p.) injection and direct central administration (e.g., intracerebroventricular or intracerebral microinjection).

Example: Assessment of Locomotor Activity in Rodents

Animals:

-

Male and female adult mice (e.g., C57BL/6).

Drug Preparation and Administration:

-

Dissolve this compound in a suitable vehicle (e.g., saline or a solution containing DMSO, PEG300, and Tween-80).

-

Administer TCS-OX2-29 via i.p. injection at doses ranging from 1 to 30 mg/kg.

Procedure:

-

Acclimate the mice to the testing room for at least 1 hour before the experiment.

-

Administer the vehicle or the appropriate dose of TCS-OX2-29 to the mice.

-

After a predetermined pre-treatment time (e.g., 25-30 minutes), place each mouse individually into an open-field arena.

-

Record the locomotor activity (e.g., distance traveled, rearing frequency, time spent in the center) for a set duration (e.g., 30-60 minutes) using an automated tracking system.

-

Analyze the data to assess the effect of TCS-OX2-29 on spontaneous locomotor activity.

Conclusion

This compound is a powerful and selective pharmacological tool for investigating the roles of the orexin-2 receptor. Its well-characterized in vitro and in vivo activities make it an invaluable compound for studies in neuroscience, sleep research, and metabolism. The experimental protocols provided in this guide offer a starting point for researchers to explore the multifaceted functions of the OX2R in their specific areas of interest.

References

- 1. 3.4. Western Blotting and Detection [bio-protocol.org]

- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. resources.revvity.com [resources.revvity.com]

- 4. Determinants of Orexin Receptor Binding and Activation—A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Delving into the Core Signaling Cascades of TCS-OX2-29 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TCS-OX2-29 hydrochloride is a potent and highly selective antagonist of the orexin (B13118510) 2 receptor (OX2R), a G protein-coupled receptor centrally involved in the regulation of sleep, wakefulness, and other physiological processes. This technical guide provides an in-depth exploration of the downstream signaling pathways modulated by TCS-OX2-29. We will detail the core mechanisms of action, present quantitative data on its inhibitory effects, and provide comprehensive experimental protocols for key assays. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study of orexin signaling and the development of novel therapeutics targeting the OX2R.

Introduction to this compound

TCS-OX2-29 is the first non-peptide, selective antagonist developed for the orexin 2 receptor (OX2R).[1] It exhibits a high affinity for the human OX2R with an IC50 of 40 nM and demonstrates over 250-fold selectivity against the orexin 1 receptor (OX1R), for which the IC50 is greater than 10,000 nM.[1][2] This selectivity makes TCS-OX2-29 an invaluable tool for dissecting the specific physiological roles of the OX2R.

The primary mechanism of action of TCS-OX2-29 is the competitive antagonism of orexin peptides (orexin-A and orexin-B) at the OX2R. This blockade prevents the receptor from initiating its downstream signaling cascades, which are primarily mediated through the coupling to various G proteins, including Gq, Gi/o, and Gs.

Core Downstream Signaling Pathways of the Orexin 2 Receptor

The OX2R, upon activation by its endogenous ligands, orexin-A or orexin-B, can couple to multiple G protein subtypes, leading to the initiation of several key intracellular signaling cascades. TCS-OX2-29 effectively blocks these downstream effects.

-

Gq/11 Pathway: Activation of the Gq/11 pathway by the OX2R leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent rise in cytosolic Ca2+ and the activation of protein kinase C (PKC) by DAG lead to a variety of cellular responses, including the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).

-

Gi/o Pathway: The OX2R can also couple to the Gi/o family of G proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase (AC), resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

-

Gs Pathway: While less predominant, there is evidence to suggest that the OX2R can also couple to Gs proteins, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.

The antagonism of these pathways by TCS-OX2-29 forms the basis of its pharmacological effects.

Quantitative Analysis of TCS-OX2-29 Inhibitory Activity

The inhibitory potency of TCS-OX2-29 on key downstream signaling events has been quantified in cellular assays. The following tables summarize the available data.

Table 1: Inhibitory Potency of TCS-OX2-29 on Orexin-A-Stimulated Downstream Signaling

| Assay | Cell Line | Agonist | Parameter | Value | Reference |

| Inositol Phosphate (B84403) Accumulation | CHO-hOX2R | Orexin-A | pA2 | 7.4 ± 0.1 | [3] |

| ERK1/2 Phosphorylation | CHO-hOX2R | Orexin-A | pA2 | 6.7 - 7.4 | [3] |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the downstream signaling of TCS-OX2-29.

Inositol Phosphate (IP) Accumulation Assay

This assay measures the accumulation of inositol phosphates, a downstream product of PLC activation, in response to receptor stimulation.

Objective: To quantify the inhibitory effect of TCS-OX2-29 on orexin-A-induced IP accumulation in cells expressing the OX2R.

Materials:

-

CHO cells stably expressing the human OX2R (CHO-hOX2R)

-

Cell culture medium (e.g., DMEM/F12) with appropriate supplements

-

myo-[3H]inositol

-

Stimulation buffer (e.g., HBSS with 20 mM HEPES and 10 mM LiCl)

-

Orexin-A

-

This compound

-

Lysis buffer (e.g., 0.1 M formic acid)

-

Dowex AG1-X8 resin

-

Scintillation cocktail

-

Scintillation counter

Protocol:

-

Cell Culture and Labeling:

-

Plate CHO-hOX2R cells in 24-well plates and grow to near confluency.

-

Label the cells by incubating overnight in medium containing myo-[3H]inositol (e.g., 1 µCi/mL).

-

-

Assay Procedure:

-

Wash the cells with stimulation buffer.

-

Pre-incubate the cells with varying concentrations of TCS-OX2-29 or vehicle for 30 minutes at 37°C.

-

Stimulate the cells with a range of orexin-A concentrations for 30 minutes at 37°C.

-

Terminate the reaction by aspirating the medium and adding ice-cold lysis buffer.

-

-

IP Extraction and Measurement:

-

Incubate the plates on ice for 30 minutes.

-

Transfer the lysates to columns containing Dowex AG1-X8 resin.

-

Wash the columns to remove free inositol.

-

Elute the total inositol phosphates with a suitable eluent (e.g., 1 M ammonium (B1175870) formate/0.1 M formic acid).

-

Add scintillation cocktail to the eluates and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the concentration-response curves for orexin-A in the presence and absence of different concentrations of TCS-OX2-29.

-

Perform a Schild analysis to determine the pA2 value of TCS-OX2-29.

-

ERK1/2 Phosphorylation Assay (Western Blot)

This assay detects the phosphorylation of ERK1/2, a key downstream kinase in the MAPK pathway.

Objective: To determine the inhibitory effect of TCS-OX2-29 on orexin-A-induced ERK1/2 phosphorylation.

Materials:

-

CHO-hOX2R cells

-

Serum-free cell culture medium

-

Orexin-A

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Cell Treatment:

-

Seed CHO-hOX2R cells and grow to 80-90% confluency.

-

Serum-starve the cells overnight.

-

Pre-treat the cells with various concentrations of TCS-OX2-29 or vehicle for 30 minutes.

-

Stimulate with orexin-A (e.g., 100 nM) for 5 minutes.

-

-

Protein Extraction and Quantification:

-

Wash the cells with ice-cold PBS and lyse with lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatants.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and a chemiluminescence imaging system.

-

-

Normalization and Data Analysis:

-

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody for normalization.

-

Quantify the band intensities using densitometry software.

-

Calculate the ratio of phosphorylated ERK1/2 to total ERK1/2.

-

Plot the inhibition of orexin-A-induced phosphorylation as a function of TCS-OX2-29 concentration to determine the IC50.

-

Visualizing the Signaling Network and Experimental Logic

To further clarify the complex signaling interactions and experimental designs, the following diagrams are provided.

Caption: OX2R downstream signaling pathways and the inhibitory action of TCS-OX2-29.

Caption: Experimental workflow for the inositol phosphate (IP) accumulation assay.

References

- 1. N-acyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: the first orexin-2 receptor selective non-peptidic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TCS OX2 29 | OX2 Receptors | Tocris Bioscience [tocris.com]

- 3. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

The Orexin 2 Receptor: A Core Regulator of Sleep and Wakefulness

An In-depth Technical Guide for Researchers and Drug Development Professionals

December 10, 2025

Abstract

The orexin (B13118510) system, comprising the neuropeptides orexin-A and orexin-B and their cognate receptors, orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R), is a critical regulator of sleep and wakefulness. A significant body of research has identified the OX2R as a principal mediator of arousal and the stabilization of wakefulness. Dysfunction in the orexin system, particularly involving OX2R signaling, is the primary cause of narcolepsy type 1, a debilitating sleep disorder characterized by excessive daytime sleepiness and cataplexy. This technical guide provides a comprehensive overview of the role of OX2R in sleep-wake regulation, detailing its signaling pathways, the quantitative effects of its modulation, and the experimental protocols used to elucidate its function. This document is intended to serve as a resource for researchers, scientists, and drug development professionals working to understand and therapeutically target the orexin system.

Introduction to the Orexin System and the Orexin 2 Receptor

The discovery of the orexin neuropeptides (also known as hypocretins) in the late 1990s revolutionized our understanding of sleep-wake regulation.[1] These peptides are produced exclusively by a small population of neurons in the lateral hypothalamus but project widely throughout the central nervous system.[1][2] The actions of orexins are mediated by two G protein-coupled receptors (GPCRs), OX1R and OX2R.[3][4][5] While both receptors are involved in promoting arousal, they exhibit distinct anatomical distributions and pharmacological properties, suggesting differential roles in physiological processes.[3][4][5][6]

OX2R has a similar affinity for both orexin-A and orexin-B, whereas OX1R has a higher affinity for orexin-A.[5][7] Crucially, genetic and pharmacological studies have demonstrated that OX2R signaling is indispensable for the normal regulation of wakefulness and the transition between non-REM (NREM) sleep and wakefulness.[4][5][6] The profound sleepiness and fragmented wakefulness characteristic of narcolepsy are primarily attributed to the loss of OX2R-mediated signaling.[8][9] This has positioned OX2R as a key therapeutic target for the treatment of sleep disorders, with both antagonists for insomnia and agonists for narcolepsy and other hypersomnolence disorders under active development.[10][11][12]

OX2R Signaling Pathways

The binding of orexin peptides to OX2R initiates a cascade of intracellular signaling events that ultimately lead to neuronal excitation and the promotion of wakefulness. OX2R is known to couple to multiple G proteins, primarily Gq/11 and Gi/o, leading to the activation of various downstream effectors.[5][13][14]

The primary signaling pathway activated by OX2R involves the Gq protein, which stimulates phospholipase C (PLC).[13][15] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[13][15] This elevation of intracellular Ca2+ and activation of PKC contribute to the depolarization of the neuron and an increase in its firing rate.[15] Additionally, OX2R activation can lead to the stimulation of the p38-MAPK signaling pathway and an increase in phosphorylated ERK1/2 through the Gq/PLC/PKC cascade.[16]

While the Gq pathway is predominantly excitatory, OX2R can also couple to the inhibitory Gi/o protein, which can lead to a decrease in cyclic AMP (cAMP) levels.[14][16] The physiological significance of this dual coupling is an area of ongoing investigation but may allow for more nuanced modulation of neuronal activity.

Caption: Simplified OX2R signaling pathways leading to neuronal modulation.

Anatomical Distribution of OX2R and its Role in Wake-Promoting Circuits

The distribution of OX2R throughout the brain aligns with its role in promoting wakefulness. OX2R mRNA is prominently expressed in key arousal centers, including:

-

Tuberomammillary Nucleus (TMN): This is a crucial site for orexin-induced arousal, as the TMN contains the brain's sole population of histamine-producing neurons.[8][9] Orexins excite histaminergic TMN neurons primarily via OX2R, leading to increased histamine (B1213489) release, which is strongly wake-promoting.[4][5]

-

Dorsal Raphe Nucleus (DR): Home to serotonergic neurons, the DR is another important target of orexin neurons. Activation of these neurons contributes to wakefulness and the suppression of REM sleep.[3]

-

Locus Coeruleus (LC): While OX1R is the predominant orexin receptor in the LC, OX2R is also present and contributes to the activation of noradrenergic neurons, which are critical for arousal and vigilance.[3][15]

-

Laterodorsal and Pedunculopontine Tegmental Nuclei (LDT/PPT): These nuclei contain cholinergic neurons that are active during both wakefulness and REM sleep. Orexin signaling in these regions helps to promote arousal.[3][15]

-

Basal Forebrain: Cholinergic and GABAergic neurons in the basal forebrain are also targets of orexin signaling and play a role in cortical arousal.[17]

The widespread projections of orexin neurons to these OX2R-expressing arousal centers allow the orexin system to orchestrate a coordinated and stable state of wakefulness.

Quantitative Data on OX2R Function

The critical role of OX2R in maintaining wakefulness has been quantified through numerous studies using genetic knockout models and pharmacological interventions. The following tables summarize key findings.

Table 1: Effects of Genetic OX2R Ablation on Sleep-Wake Architecture in Mice

| Genotype | Parameter | Light Period | Dark Period | Reference(s) |

| Wild-Type (WT) | Wake Bout Duration (min) | Normal | Long (>32 min) | [9] |

| NREM Bout Duration (min) | Normal | Normal | [9] | |

| Cataplexy-like Episodes | None | None | [5][18] | |

| OX2R Knockout (OX2R-/-) | Wake Bout Duration (min) | Shorter | Significantly Shorter (Intermediate: 4-16 min) | [9] |

| NREM Bout Duration (min) | Shorter | Shorter | [9][18] | |

| Cataplexy-like Episodes | Rare | Rare | [5][9][18] | |

| Orexin Knockout (Orexin-/-) | Wake Bout Duration (min) | Shorter | Severely Shortened | [9] |

| NREM Bout Duration (min) | Shorter | Severely Shortened | [18] | |

| Cataplexy-like Episodes | Frequent | Frequent | [5][9] | |

| OX1R/OX2R Double KO | Wake Bout Duration (min) | Shorter | Severely Shortened | [19] |

| NREM Bout Duration (min) | Shorter | Severely Shortened | [19] | |

| Cataplexy-like Episodes | Frequent | Frequent | [19][20] |

Data are presented qualitatively as "shorter," "longer," or "frequent" based on descriptions in the cited literature. Specific quantitative values can vary between studies.

Table 2: Pharmacological Modulation of OX2R and its Effects on Sleep/Wakefulness

| Compound Type | Compound Name | Species | Administration Route | Effect on Wakefulness | Effect on NREM Sleep | Effect on REM Sleep | Reference(s) |

| OX2R Antagonist | JNJ-10397049 | Rat | Oral | Reduced Active Wake | Increased | Increased | [21] |

| OX2R Antagonist | MK-1064 | Human | Oral | Promotes Sleep | Increased | Increased | [10] |

| OX2R Antagonist | EMPA | Rat | Not Specified | Reduced Locomotion | Not Disclosed | Not Disclosed | [21] |

| Dual (OX1R/OX2R) Antagonist | Suvorexant | Human | Oral | Promotes Sleep | Increased | Increased | [10][22] |

| Dual (OX1R/OX2R) Antagonist | Lemborexant | Human | Oral | Promotes Sleep | Increased | Increased | [23] |